4,4-Difluoro-1-(methylsulfonyl)piperidine
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Description
4,4-Difluoro-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C6H11F2NO2S and its molecular weight is 199.22. The purity is usually 95%.
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Scientific Research Applications
Sulfonamides as Terminators in Cyclisations
Sulfonamides, including derivatives of piperidine such as 4,4-Difluoro-1-(methylsulfonyl)piperidine, have been identified as effective terminators in cationic cyclisations for the synthesis of pyrrolidines and homopiperidines. This method allows for the efficient formation of polycyclic systems, showcasing the utility of sulfonamides in organic synthesis and the potential for creating complex molecular architectures (Haskins & Knight, 2002).
Electrolytes for Lithium-Ion Batteries
The compound's derivatives have been explored as components of novel binary electrolytes in combination with ionic liquids and sulfone for lithium-ion batteries. These electrolytes are designed to improve lithium salts solvability, ionic conductivity, and electrode compatibility, contributing to the development of safer and more efficient energy storage systems (Xiang et al., 2013).
Co-Solvent in Li-Ion Batteries
1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, a related piperidine derivative, demonstrates the potential of piperidine-based ionic liquids as co-solvents in lithium-ion batteries. These findings suggest a promising avenue for enhancing the performance of lithium-ion batteries through the strategic selection of ionic liquid co-solvents (Kim et al., 2013).
Glycosyl Triflate Formation
1-Benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, acts as a potent reagent for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages. This methodology provides a powerful tool for glycoscience, enabling the synthesis of complex carbohydrates under mild conditions (Crich & Smith, 2001).
Nanofiltration Membrane Development
Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers derived from piperidine, have shown improved water flux and dye rejection capabilities. These advancements highlight the role of piperidine derivatives in enhancing membrane technology for water treatment and purification applications (Liu et al., 2012).
Properties
IUPAC Name |
4,4-difluoro-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2S/c1-12(10,11)9-4-2-6(7,8)3-5-9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTWOVAVNPYKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.